3-(3-Bromophenyl)-4-ethyl-1h-pyrazol-5-amine
Description
3-(3-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a bromine substituent at the 3-position of the phenyl ring and an ethyl group at the 4-position of the pyrazole core. Its molecular formula is C₁₁H₁₃BrN₃, with a molecular weight of 283.15 g/mol (calculated). Pyrazole derivatives are widely studied for their pharmaceutical and material science applications due to their versatile hydrogen-bonding capabilities and structural tunability .
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
5-(3-bromophenyl)-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12BrN3/c1-2-9-10(14-15-11(9)13)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H3,13,14,15) |
InChI Key |
ZZNBAIKBPOEEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine typically involves the reaction of 3-bromobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone. This intermediate then undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to substitute the bromine atom.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized pyrazole derivatives.
Scientific Research Applications
3-(3-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromophenyl group and the pyrazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Electronic Differences
- Bromine Position : The target compound’s 3-bromophenyl group contrasts with 4-bromophenyl analogs (e.g., ), which may alter electronic effects (e.g., dipole moments) and intermolecular interactions .
- Ethyl vs. Bulky Groups : The ethyl group at position 4 in the target compound likely increases lipophilicity compared to methoxy (polar) or phenyl (bulky) substituents, impacting solubility and bioavailability .
- Cyclopropyl vs.
Crystallographic and Hydrogen-Bonding Analysis
- Hydrogen-Bonding Patterns : Pyrazole amines often form N–H···N or N–H···O bonds, as observed in studies using SHELX software for structural refinement . The ethyl group in the target compound may disrupt such networks compared to smaller substituents.
- Crystal Packing : Bulky groups like phenyl or tert-butyl enhance crystallinity, while smaller substituents (e.g., ethyl) might reduce melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
